molecular formula C7H13N3O4 B1580636 dl-Alanylglycylglycine CAS No. 927-21-9

dl-Alanylglycylglycine

Cat. No.: B1580636
CAS No.: 927-21-9
M. Wt: 203.2 g/mol
InChI Key: VGPWRRFOPXVGOH-UHFFFAOYSA-N
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Description

Dl-Alanylglycylglycine is a tripeptide with the molecular formula C7H13N3O4 . It has a molecular weight of 203.1958 .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13) . This structure is available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C . It is heat sensitive .

Scientific Research Applications

Enzyme Inhibition Properties

DL-Alanylglycylglycine and its analogues have been studied for their inhibitory properties on various enzymes. For instance, a study on DL-(1-Amino-2-propenyl)phosphonic acid, a related compound, demonstrated its strong inhibition of alanine racemases and D-Ala:D-Ala ligase, key enzymes in bacterial cell wall synthesis. This suggests potential antimicrobial properties when incorporated into peptide structures (Vo-Quang et al., 1986).

Thermochemical Properties

The thermochemical characteristics of DL-Alanylglycine in solutions have been a subject of research, especially in relation to its interaction with other substances. A study measured the enthalpies of dissolution of DL-α-alanylglycine in aqueous solutions of sodium dodecyl sulfate, providing insights into the thermochemical behavior of such dipeptides (Smirnov & Badelin, 2018).

Protein Modification and Monolayer Studies

This compound's role in protein modification has been explored. Research indicates that derivatives of casein, such as polyglycyl and poly-DL-alanyl derivatives, can be prepared using N-carboxy derivatives of DL-alanylglycine, impacting protein structure and function (Poroshin, 1957). Furthermore, studies on polypeptide monolayers, including those containing DL-alanine, have provided insights into the roles of specific amino acid residues in these films, which is significant for understanding protein-lipid interactions (Isemura & Ikeda, 1959).

Metabolic Influence and Bacterial Utilization

The influence of peptides containing DL-Alanylglycine on bacterial growth has been investigated. Studies show that certain tetrapeptides and pentapeptides, including those with DL-Alanylglycine, can significantly affect the growth of bacteria like Escherichia coli, suggesting potential applications in microbial growth control (Smith & Dunn, 1970).

High-Pressure Volumetric Properties

The volumetric properties of solutions containing this compound have been studied under high pressures. These studies provide valuable data on the solute-solvent interactions at different pressures, important for understanding the behavior of peptides under extreme conditions (Hedwig, Høgseth, & Høiland, 2008).

Safety and Hazards

Dl-Alanylglycylglycine may cause an allergic skin reaction . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the victim should be moved into fresh air . If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Mechanism of Action

dl-Alanylglycylglycine, also known as DL-Alanyl-glycyl-glycine, is a tripeptide used for proteomics research . The following sections will detail its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.

Properties

IUPAC Name

2-[[2-(2-aminopropanoylamino)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPWRRFOPXVGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40919001
Record name N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxyethylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927-21-9, 3146-40-5, 89921-48-2
Record name Alanylglycylglycine (DL)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89601
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC36654
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxyethylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D,L-ALANYLGLYCYLGLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research article investigates the partial molar volumes (V0) of various peptides, including DL-Alanyl-glycyl-glycine, at 35°C. How does the study explain the observed increase in V0 for these peptides at 35°C compared to 25°C?

A1: The study attributes the increase in partial molar volumes (V0) at 35°C compared to 25°C to the influence of temperature on solute-solvent interactions []. While the study doesn't delve into specific interactions for DL-Alanyl-glycyl-glycine, it suggests that the increased thermal energy at 35°C likely weakens the structuring of water molecules around the peptide, leading to a slight expansion in the volume occupied by the solute. This phenomenon highlights the importance of considering temperature effects when studying peptide behavior in solution.

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